molecular formula C11H23NO2 B2717652 tert-Butyl 3-[(2-methylpropyl)amino]propanoate CAS No. 175071-95-1

tert-Butyl 3-[(2-methylpropyl)amino]propanoate

Cat. No.: B2717652
CAS No.: 175071-95-1
M. Wt: 201.31
InChI Key: CGPMFXIYPBJPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[(2-methylpropyl)amino]propanoate: is an organic compound with the molecular formula C11H23NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-methylpropyl)amino]propanoate typically involves the esterification of 3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(2-methylpropyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-[(2-methylpropyl)amino]propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It can also be used in the synthesis of biologically active molecules.

Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its action depend on the specific biological target it interacts with .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-[(2-methylpropyl)amino]propanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

tert-butyl 3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-9(2)8-12-7-6-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPMFXIYPBJPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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